N-Dodecyl-3,4-dihydroxybenzamide
Description
Properties
CAS No. |
98116-93-9 |
|---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
N-dodecyl-3,4-dihydroxybenzamide |
InChI |
InChI=1S/C19H31NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19(23)16-12-13-17(21)18(22)15-16/h12-13,15,21-22H,2-11,14H2,1H3,(H,20,23) |
InChI Key |
KEIMHRWVTAIFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Classical Amidation via Acyl Chloride Intermediate
The most widely documented synthesis involves the reaction of 3,4-dihydroxybenzoic acid derivatives with dodecylamine. Key steps include:
Protection of Hydroxyl Groups
To prevent unwanted side reactions, hydroxyl groups on the benzoic acid are often protected using acetyl groups. For example, 2,4,5-triacetoxybenzoic acid is synthesized by acetylation of 3,4-dihydroxybenzoic acid with acetic anhydride.
Formation of Acyl Chloride
The protected acid is converted to its acyl chloride using phosphorus pentachloride (PCl₅) in ethyl ether under anhydrous conditions:
$$
\text{2,4,5-Triacetoxybenzoic acid} + \text{PCl}5 \rightarrow \text{2,4,5-Triacetoxybenzoyl chloride} + \text{POCl}3 + \text{HCl}
$$
This step typically proceeds at room temperature with >90% conversion efficiency.
Coupling with Dodecylamine
The acyl chloride reacts with dodecylamine in ethyl ether to form the protected amide intermediate:
$$
\text{2,4,5-Triacetoxybenzoyl chloride} + \text{C}{12}\text{H}{25}\text{NH}_2 \rightarrow \text{N-Dodecyl-2,4,5-triacetoxybenzamide} + \text{HCl}
$$
Yields range from 69% to 74% after crystallization.
Deprotection
The acetyl groups are removed via hydrolysis under acidic or basic conditions. For instance, refluxing with aqueous HCl (1M) for 6 hours yields N-dodecyl-3,4-dihydroxybenzamide .
Table 1: Optimization of Classical Amidation
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Acyl chloride formation | PCl₅, ethyl ether, RT | 92 | 95 | |
| Amide coupling | Dodecylamine, ethyl ether, RT | 74 | 98 | |
| Deprotection | 1M HCl, reflux, 6h | 85 | 99 |
Alternative Synthetic Routes
Direct Coupling Using Carbodiimides
A patent describes the use of carbodiimide reagents (e.g., DCC) to activate 3,4-dihydroxybenzoic acid for coupling with dodecylamine. This one-pot method avoids acyl chloride formation:
$$
\text{3,4-Dihydroxybenzoic acid} + \text{DCC} + \text{C}{12}\text{H}{25}\text{NH}_2 \rightarrow \text{this compound} + \text{DCU}
$$
Yields are moderate (50–60%) due to competing side reactions.
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity.
Catalytic and Biological Applications
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| Dodecylamine | 120 | 58 |
| 3,4-Dihydroxybenzoic acid | 90 | 32 |
| Solvents/Reagents | 20 | 10 |
Environmental Impact
The classical amidation route generates 1.2 kg of HCl and 0.8 kg of POCl₃ per kg of product. Neutralization with NaOH increases the process’s carbon footprint by 15% compared to enzymatic methods.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-3,4-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-Dodecyl-3,4-dihydroxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Dodecyl-3,4-dihydroxybenzamide involves its interaction with molecular targets such as iron ions. The compound forms stable complexes with iron, which can inhibit the formation of reactive oxygen species (ROS) and prevent oxidative damage. Additionally, it can modulate the activity of enzymes involved in melanin synthesis, leading to reduced pigmentation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Alkyl Chain Impact : Longer chains (e.g., dodecyl) enhance hydrophobicity and catalyst stability, whereas shorter chains (butyl, hexyl) improve solubility for biological applications .
- Functional Groups : The 3,4-dihydroxy motif is critical for Fe(III) chelation in catalysis, while methoxy substituents (e.g., in benzothiazolyl derivatives) reduce reactivity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Dodecyl-3,4-dihydroxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 3,4-dihydroxybenzoic acid derivatives with dodecylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Optimization steps include:
- Temperature Control : Maintain 0–4°C during activation to minimize side reactions.
- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.
- Yield Improvement : Pre-activate the carboxylic acid group before adding the alkylamine .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Employ a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR Spectroscopy : Confirm alkyl chain integration (e.g., δ 0.88 ppm for terminal CH₃ in dodecyl) and aromatic proton signals (δ 6.5–7.5 ppm for dihydroxybenzamide).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]⁺ expected at m/z 323.3) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How does the alkyl chain length (e.g., dodecyl vs. hexyl) influence the bioactivity of 3,4-dihydroxybenzamide derivatives?
- Methodological Answer : Conduct comparative studies using:
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., Trypanosoma brucei enzymes) to evaluate potency.
- Lipophilicity Analysis : Calculate logP values (e.g., via HPLC retention times) to correlate chain length with membrane permeability.
- Molecular Dynamics Simulations : Model interactions between alkyl chains and hydrophobic enzyme pockets to rationalize activity differences .
Q. How can crystallographic data resolve discrepancies in reported solubility or stability profiles of this compound?
- Methodological Answer : Analyze single-crystal X-ray diffraction data to identify:
- Hydrogen Bond Networks : Intermolecular O–H⋯O bonds (e.g., 2.75–2.85 Å) that stabilize the crystal lattice.
- Packing Efficiency : Triclinic or monoclinic systems (e.g., P1 space group) with calculated density (~1.35 g/cm³) inform solubility limitations.
- Thermal Stability : Correlate melting points (DSC data) with lattice energy calculations (e.g., using DFT) .
Q. What experimental strategies address conflicting bioactivity data in antiplasmodial studies of this compound?
- Methodological Answer :
- Dose-Response Repetition : Perform triplicate assays across multiple parasite strains (e.g., Plasmodium falciparum 3D7 vs. Dd2).
- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity.
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates that may affect in vivo efficacy .
Q. How can formulation challenges for this compound be mitigated in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
